molecular formula C15H17BrN4O3 B1224338 N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide

N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide

Cat. No. B1224338
M. Wt: 381.22 g/mol
InChI Key: XLJFYJSUESXBDS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Characterization : A compound similar to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide, named BPTBMPA, was synthesized and characterized using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. This study highlighted the stability of the molecular structure and its nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).

Chemical Synthesis Methods

  • Efficient Synthesis Approaches : A related compound, 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo pyrimidine-3-carboxamides, was synthesized using a one-pot reaction, demonstrating the efficiency and simplicity of synthesis methods for such compounds (Morabia & Naliapara, 2014).

Spectroscopic Analysis

  • Spectroscopic Data for Derivatives : Research on 13C NMR chemical shifts for various derivatives of pyrazole, including those with nitro, bromo, and other substituents, provides valuable spectroscopic data that is relevant to the analysis of N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide (Cabildo, Claramunt, & Elguero, 1984).

Molecular Studies and Theoretical Calculations

  • Theoretical and Experimental Studies of Schiff Bases : Theoretical and experimental studies on Schiff bases that are structurally related to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide have been performed. These studies included molecular geometry analysis, vibrational frequencies, chemical shifts, and analyses of molecular stabilities (Cuenú et al., 2019).

Biological Applications

  • Biological Activity in Insecticides : Research on the biological activity of pyrazole amide derivatives, which include similar structural features to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide, has shown promising insecticidal activity. This indicates potential applications in the development of new insecticides (Deng et al., 2016).

properties

Product Name

N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN4O3/c1-15(2,3)13-11(20(22)23)12(19(4)18-13)14(21)17-10-7-5-9(16)6-8-10/h5-8H,1-4H3,(H,17,21)

InChI Key

XLJFYJSUESXBDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br)C

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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